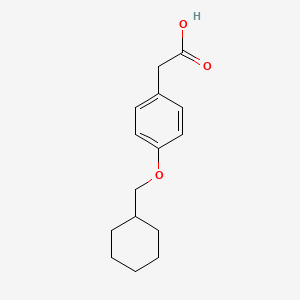

4-(Cyclohexylmethoxy)-benzeneacetic acid

Description

General Context and Significance of Benzeneacetic Acid Derivatives in Life Sciences and Medicinal Chemistry

Benzeneacetic acid and its derivatives represent a significant class of organic compounds that have garnered considerable attention within the scientific community, particularly in the fields of life sciences and medicinal chemistry. youtube.com Structurally characterized by a phenyl group attached to an acetic acid moiety, these compounds serve as versatile scaffolds for the development of a wide array of biologically active molecules. youtube.comopenaccessjournals.com Their importance is underscored by their presence in numerous natural products and their role as key intermediates in the synthesis of various pharmaceuticals. youtube.comresearchgate.net

The therapeutic potential of benzeneacetic acid derivatives is broad, with various analogues exhibiting anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. youtube.comnih.govgoogle.com A well-known example is Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID). The biological activity of these derivatives is often attributed to their ability to mimic endogenous molecules and interact with specific enzymes or receptors. For instance, many benzeneacetic acid derivatives are known to be agonists for peroxisome proliferator-activated receptors (hPPARs), which are crucial in regulating glucose and lipid metabolism. nih.gov This has led to the development of new agents for managing metabolic disorders. nih.gov

The structural diversity of this class of compounds, achieved through various substitutions on the benzene (B151609) ring and the acetic acid side chain, allows for the fine-tuning of their pharmacological profiles. google.com Researchers continuously explore new derivatives to enhance potency, selectivity, and reduce potential side effects. google.com

Research Focus on 4-(Cyclohexylmethoxy)-benzeneacetic acid and Related Analogues

Within the broader family of benzeneacetic acid derivatives, "this compound" has emerged as a compound of interest in academic and industrial research. Its structure, featuring a cyclohexylmethoxy group at the para-position of the benzene ring, presents a unique combination of a flexible, lipophilic cycloalkyl group and a polar carboxylic acid function. This specific substitution pattern is a key area of investigation, as it can significantly influence the compound's interaction with biological targets.

Research into analogues, such as other 4-alkoxy-substituted benzeneacetic acids, has been driven by the quest for novel therapeutic agents. google.com The synthesis and biological evaluation of these compounds contribute to a deeper understanding of structure-activity relationships (SAR), guiding the design of more effective and specific drugs. nih.gov While detailed, publicly available research specifically on "this compound" is not extensive, the study of its analogues provides a valuable framework for understanding its potential applications and mechanism of action.

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

2-[4-(cyclohexylmethoxy)phenyl]acetic acid |

InChI |

InChI=1S/C15H20O3/c16-15(17)10-12-6-8-14(9-7-12)18-11-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,16,17) |

InChI Key |

GDYHGKKOVBCIBK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)COC2=CC=C(C=C2)CC(=O)O |

Origin of Product |

United States |

Chemical and Physical Properties

The fundamental chemical and physical properties of "4-(Cyclohexylmethoxy)-benzeneacetic acid" are summarized in the interactive table below.

| Property | Value |

| IUPAC Name | 2-(4-(cyclohexylmethoxy)phenyl)acetic acid |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

| CAS Number | 75221-40-8 |

Synthesis and Manufacturing

While specific, detailed laboratory-scale synthesis procedures for "4-(Cyclohexylmethoxy)-benzeneacetic acid" are not widely published in peer-reviewed literature, a general synthetic strategy can be inferred from established methods for preparing analogous 4-alkoxybenzeneacetic acids. A common approach involves the Williamson ether synthesis, a well-established and versatile method for forming ethers.

A plausible synthetic route would likely start with a suitable 4-hydroxyphenylacetic acid derivative, such as methyl 4-hydroxyphenylacetate. This starting material would then be reacted with a cyclohexylalkyl halide, for example, cyclohexylmethyl bromide, in the presence of a base. The base, typically a carbonate like potassium carbonate or a hydride like sodium hydride, deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the cyclohexylmethyl bromide, displacing the bromide and forming the desired ether linkage. The final step would involve the hydrolysis of the methyl ester to the carboxylic acid, which can be achieved under acidic or basic conditions.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the aromatic protons on the benzene (B151609) ring, typically in the range of 6.8-7.3 ppm. A singlet for the methylene (B1212753) protons of the acetic acid group would likely appear around 3.6 ppm. The protons of the cyclohexylmethoxy group would exhibit a complex pattern of multiplets in the upfield region of the spectrum, typically between 0.9 and 3.8 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the carboxyl carbon (around 170-180 ppm), the aromatic carbons (between 110 and 160 ppm), the methylene carbon of the acetic acid group (around 40 ppm), and the carbons of the cyclohexylmethoxy group (in the range of 25-75 ppm).

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 248.32). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.

Mechanism of Action

The precise mechanism of action for "4-(Cyclohexylmethoxy)-benzeneacetic acid" has not been definitively elucidated in published research. However, based on the known biological activities of structurally related benzeneacetic acid derivatives, it is plausible that this compound could act as a modulator of various enzymes and receptors.

Many phenylacetic acid derivatives are known to interact with enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). google.com The structural features of "this compound," particularly the carboxylic acid group, are common in molecules that bind to the active sites of these enzymes.

Furthermore, the lipophilic cyclohexylmethoxy substituent could facilitate the compound's passage through cell membranes and enhance its interaction with hydrophobic binding pockets within target proteins. As mentioned earlier, some phenylacetic acid derivatives are agonists of PPARs, and it is conceivable that "this compound" could also exhibit activity at these nuclear receptors, thereby influencing gene expression related to metabolism and inflammation. nih.gov Further targeted biological screening and mechanistic studies are required to confirm these hypotheses.

Applications in Research

Established Synthetic Routes for this compound

The principal and most established synthetic route to this compound involves the coupling of a 4-hydroxyphenylacetic acid precursor with a cyclohexylmethyl halide via the Williamson ether synthesis. This method is favored for its reliability and versatility in forming aryl-alkyl ethers.

The success of the synthesis hinges on the availability and reactivity of two key precursors: a 4-hydroxyphenylacetic acid derivative and a cyclohexylmethyl electrophile.

Precursor 1: 4-Hydroxyphenylacetic Acid and its Esters 4-Hydroxyphenylacetic acid is a commercially available compound that serves as the aromatic core. In some synthetic schemes, the corresponding ester, such as methyl or ethyl 4-hydroxyphenylacetate, is used to avoid potential side reactions with the acidic carboxylic group. The ester can be easily hydrolyzed to the final acid product in a subsequent step. The synthesis of 4-hydroxyphenylacetic acid itself can be achieved through various methods, including the reaction of benzyl (B1604629) phenyl ether with formaldehyde (B43269) and hydrogen chloride to form 4-benzyloxybenzyl chloride, followed by cyanation and hydrolysis.

Precursor 2: Cyclohexylmethyl Halides The cyclohexylmethoxy moiety is introduced using an electrophilic cyclohexylmethyl derivative, typically cyclohexylmethyl bromide or chloride. These reagents are commonly prepared from the corresponding alcohol, cyclohexylmethanol, via standard halogenation reactions.

Reaction Conditions The Williamson ether synthesis is an SN2 reaction where the phenoxide ion, generated from the deprotonation of the 4-hydroxyl group, acts as a nucleophile attacking the cyclohexylmethyl halide. Key reaction parameters are outlined in the table below.

| Parameter | Description | Typical Reagents/Conditions | Rationale |

| Base | Used to deprotonate the phenolic hydroxyl group to form the reactive phenoxide nucleophile. | Potassium carbonate (K₂CO₃), Sodium hydroxide (B78521) (NaOH), Sodium hydride (NaH). | The choice of base depends on the substrate and solvent. K₂CO₃ is a milder base suitable for many applications, while NaH is a strong, non-nucleophilic base used for complete deprotonation. |

| Solvent | A polar aprotic solvent is typically used to dissolve the reactants and facilitate the SN2 mechanism. | Dimethylformamide (DMF), Acetone, Acetonitrile (MeCN), Dioxane. | These solvents solvate the cation of the base but do not strongly solvate the nucleophile, increasing its reactivity. |

| Temperature | Reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions. | Room temperature to reflux (e.g., 50-130 °C). | Higher temperatures can increase the rate of reaction but may also lead to elimination side products, although this is less of a concern with primary halides like cyclohexylmethyl bromide. |

| Post-Reaction | If an ester precursor is used, a final hydrolysis step is required. | Acidic (e.g., HCl) or basic (e.g., KOH, NaOH) hydrolysis. | This step converts the ester functional group back into the desired carboxylic acid. |

A representative reaction, based on the synthesis of a similar compound, 2-(4-benzyloxyphenyl)propionic acid, involves reacting the 4-hydroxyphenyl precursor with the halide in the presence of a base like potassium carbonate in a suitable solvent.

To enhance the efficiency of the Williamson ether synthesis, particularly on an industrial scale, catalytic methods can be employed. Phase-transfer catalysis (PTC) is a common strategy for this type of reaction.

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide nucleophile from an aqueous or solid phase into the organic phase where the alkyl halide is dissolved. This approach can accelerate the reaction rate, allow for milder reaction conditions (e.g., lower temperatures), and simplify the workup procedure. This technique is well-documented for the alkylation of related compounds like benzyl cyanides.

Synthesis of Structurally Related Derivatives and Analogues

The core structure of this compound allows for numerous modifications to generate a library of related compounds for various research applications.

The Williamson ether synthesis remains the cornerstone for introducing the cyclohexylmethoxy group onto various phenolic scaffolds. The methodology is not limited to 4-hydroxyphenylacetic acid and can be applied to a wide range of phenols, catechols, and other hydroxyl-containing aromatic systems. For instance, the synthesis of 2-(4-benzyloxyphenyl)propionic acid by reacting 2-(4-hydroxyphenyl)propionic acid with benzyl chloride demonstrates the general applicability of this reaction for creating alkoxy-substituted phenylalkanoic acids. This highlights a versatile strategy for synthesizing analogues where the core aromatic or the alkyl portion of the ether is varied.

The benzeneacetic acid portion of the molecule offers several sites for chemical modification, allowing for the fine-tuning of its properties.

Modifications of the Carboxylic Acid Group:

Esterification: The carboxylic acid can be readily converted to various esters (e.g., methyl, ethyl) through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide after converting the acid to its carboxylate salt.

Amidation: Reaction with amines, often activated by coupling agents, can produce a wide range of primary, secondary, or tertiary amides.

Modifications at the α-Position: The carbon atom adjacent to the carboxylic acid (the α-carbon) can also be functionalized. For example, alkylation at this position can lead to propanoic acid derivatives, a common structural motif found in many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.

These modifications allow for the systematic exploration of structure-activity relationships by altering the steric and electronic properties of the parent molecule.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs) by Cycloalkylmethoxy Substituted Acetic Acid Derivatives

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that play a crucial role in the regulation of lipid and carbohydrate metabolism. nih.govmdpi.com Synthetic and naturally occurring ligands can activate PPARs, leading to the transcription of target genes involved in these metabolic pathways. nih.govmdpi.com

In Vitro Activation Studies of PPARalpha and PPARgamma

Despite the known role of various synthetic ligands in activating PPARα and PPARγ, extensive searches of scientific literature and databases did not yield specific data on the in vitro activation of PPARα or PPARγ by this compound or its direct cycloalkylmethoxy substituted acetic acid derivatives. While numerous compounds have been identified as PPAR agonists, including certain fatty acids and synthetic chemicals like fibrates and thiazolidinediones, research specifically detailing the interaction of the this compound scaffold with PPAR isoforms is not publicly available.

Preclinical Link to Regulation of Fatty Acid and Glucose Metabolism

Consistent with the lack of in vitro activation data, there is no available preclinical research directly linking this compound or its derivatives to the regulation of fatty acid and glucose metabolism through PPAR modulation. The activation of PPARα is known to stimulate fatty acid oxidation, while PPARγ activation is a key mechanism for improving insulin (B600854) sensitivity and glucose uptake. However, without evidence of direct PPAR engagement by this compound, no such preclinical metabolic effects can be substantiated for this specific compound.

Kinase Inhibition Profiles of this compound Analogues

Kinases are a large family of enzymes that play critical roles in cell signaling and are prominent targets in drug discovery, particularly in oncology. The inhibitory activity of various chemical entities against specific kinases is a significant area of research.

Cyclin-Dependent Kinase (CDK) Inhibition: Specificity and Potency Against CDK2 and CDK7

Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle. nih.gov For instance, CDK2 is crucial for the G1/S phase transition, while CDK7 acts as a CDK-activating kinase (CAK). nih.govnih.gov A thorough review of the available scientific literature did not reveal any studies investigating the inhibitory activity of this compound or its analogues against CDK2 or CDK7. While many small molecules have been developed as CDK inhibitors, there is no published data to suggest that this specific chemical class has been evaluated for this purpose.

NIMA-Related Kinase 2 (Nek2) Inhibition and Selectivity Analysis

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that is involved in the regulation of centrosome separation and mitotic progression. Overexpression of Nek2 has been linked to various cancers, making it a potential therapeutic target. nsf.gov However, research into the inhibition of Nek2 by this compound analogues has not been reported in the available scientific literature. Studies on Nek2 inhibitors have focused on other chemical scaffolds, and there is no evidence to date of the evaluation of this compound derivatives as Nek2 inhibitors.

Research into Anti-Melanogenic Activity

Melanin (B1238610) is the primary pigment responsible for skin, hair, and eye color, and its overproduction can lead to hyperpigmentation disorders. The inhibition of melanogenesis is a key strategy for the development of skin-lightening agents. Research has been conducted on derivatives of this compound for their potential to inhibit melanin production.

In a study focused on the optimization of anti-melanogenic agents, a series of chalcone (B49325) derivatives were synthesized, including compounds incorporating a cyclohexylmethoxy phenyl moiety. One such derivative, (E)-N-(4-(3-(2-(cyclohexylmethoxy)phenyl)-3-oxoprop-1-en-1-yl)phenyl)acetamide, demonstrated significant anti-melanogenic activity. This compound, referred to as chalcone 21-21, was found to be a potent inhibitor of cellular melanin production in α-MSH-stimulated B16F10 melanoma cells.

The inhibitory effect of chalcone 21-21 was quantified by its IC₅₀ value, which is the concentration required to inhibit 50% of the melanin production. The study found that this derivative was significantly more potent than the parent chalcone compound and other known anti-melanogenic agents like kojic acid and arbutin.

| Compound | IC₅₀ (µM) for Melanin Production Inhibition |

| (E)-N-(4-(3-(2-(cyclohexylmethoxy)phenyl)-3-oxoprop-1-en-1-yl)phenyl)acetamide | 0.54 |

| Chalcone 21 (parent compound) | 4.9 |

| Kojic Acid | 38.5 |

| Arbutin | 148.4 |

This table presents the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative and reference compounds on melanin production.

Further investigation into the mechanism of action revealed that the anti-melanogenic effect of this chalcone derivative is mediated through the downregulation of key enzymes and transcription factors in the melanin synthesis pathway. The compound was shown to decrease the expression and activity of tyrosinase, the rate-limiting enzyme in melanogenesis. Additionally, it reduced the expression of tyrosinase-related protein 1 (TRP1), tyrosinase-related protein 2 (TRP2), and the microphthalmia-associated transcription factor (MITF), which is a master regulator of melanocyte development and differentiation.

Inhibition of Melanin Production in Cellular Models

Scientific literature available in the public domain does not currently contain specific studies on the inhibition of melanin production in cellular models by this compound. However, the broader class of carboxylic acids has been investigated for these properties. For instance, compounds like 3-phenyllactic acid and malic acid have demonstrated a dose-dependent reduction in melanin production in B16-F10 melanoma cells. mdpi.com This is often attributed to mechanisms such as the direct inhibition of key enzymes in melanogenesis or the acidification of the cellular microenvironment. mdpi.com

Impact on Tyrosinase Expression and Enzymatic Activity

There is currently no specific research available in the public domain detailing the impact of this compound on tyrosinase expression and enzymatic activity. Tyrosinase is a critical enzyme in the synthesis of melanin, and its inhibition is a key target for agents aimed at reducing hyperpigmentation. nih.govresearchgate.net Various natural and synthetic compounds, including certain chalcones and stilbenes, have been shown to inhibit tyrosinase activity through competitive or non-competitive mechanisms. researchgate.netnih.gov Some compounds also act by down-regulating the expression of the tyrosinase gene. nih.gov

Anti-proliferative and Anti-cancer Research in In Vitro Models

Effects on Cancer Cell Line Proliferation and Viability

No direct studies on the anti-proliferative effects of this compound on cancer cell lines are present in the currently available scientific literature. Research on other phenolic acids, such as caffeic acid and ferulic acid, has shown inhibitory effects on the growth of human breast cancer cells (T47D) in a time- and dose-dependent manner. nih.gov The mechanisms behind such effects are varied and can include the induction of apoptosis. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., JAK-STAT Pathway Inhibition)

The scientific literature currently lacks specific data on the modulation of intracellular signaling pathways, such as the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway, by this compound. The JAK-STAT pathway is crucial in regulating cellular processes like proliferation and differentiation, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions. nih.govresearchgate.net Several natural products and synthetic compounds are being investigated for their potential to inhibit this pathway as a therapeutic strategy. nih.govresearchgate.net

Exploration of Antimicrobial Properties of Cyclohexane (B81311) Derivatives

While specific data on the antimicrobial properties of this compound is not available, broader research into cyclohexane derivatives has revealed significant antimicrobial potential against various pathogens.

Evaluation of Activity against Specific Bacterial and Fungal Strains

Studies on various functionally substituted cyclohexane derivatives have demonstrated a range of antimicrobial activities. Some derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. For example, some crude bioactive preparations containing fatty acid methyl esters with cyclohexane moieties have exhibited antibacterial activity against S. aureus. nih.gov Other research has highlighted that certain cyclohexane derivatives show more potent activity against Gram-negative bacteria. nih.gov

Below is a table summarizing the antimicrobial activities of various cyclohexane derivatives as reported in the literature. It is important to note that these findings are for related compounds and not for this compound itself.

| Derivative Class | Target Organism | Observed Effect |

| Benzoic acid, 4-ethoxy-, ethyl ester | General | Antimicrobial preservative |

| Dodecane, 2,6,11-trimethyl- | Bacteria | Antibacterial activity |

| Hexadecane | Bacteria & Fungi | Antimicrobial and antioxidant properties |

| E-15-Heptadecenol | Not specified | Bioactive with potential antimicrobial effects |

| n-Nonadecanol-1 | Bacteria | Antibacterial and cytotoxic properties |

| 1-Heptacosanol | Not specified | Antimicrobial and antioxidant activity |

Table 1: Antimicrobial Activity of Select Cyclohexane Derivatives nih.gov

Mechanism of Antimicrobial Action (If Reported for Related Compounds)

While direct antimicrobial studies on this compound are not publicly available, the antimicrobial activities of various benzeneacetic acid and benzofuran (B130515) derivatives have been documented. These studies provide insights into the potential mechanisms by which related compounds may exert antimicrobial effects.

One common mechanism of action for antimicrobial compounds is the disruption of the bacterial cell membrane. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. For instance, studies on other aromatic carboxylic acids have shown that they can damage the cell wall and membrane integrity of bacteria such as Staphylococcus aureus. This damage can also lead to the inhibition of intracellular enzyme activity and an increase in reactive oxygen species (ROS), contributing to apoptosis-like death in bacteria. nih.gov

Furthermore, the structural features of related compounds, such as the presence of halogen groups or specific side chains, have been shown to influence their antimicrobial potency. For example, in a series of thiazole (B1198619) clubbed 1,3,4-oxadiazoles, derivatives with electron-withdrawing substituents on the phenyl ring demonstrated enhanced antibacterial activity. nih.gov Similarly, certain benzofuran derivatives have shown activity against Gram-positive bacteria. nih.gov The specific contribution of the cyclohexylmethoxy group in this compound to antimicrobial activity remains to be elucidated but is an area for potential investigation.

Table 1: Antimicrobial Activity of Selected Related Compounds (Note: This table presents data for compounds structurally related to this compound, as direct data for the target compound is unavailable.)

| Compound/Extract | Target Organism | Activity (MIC/DIZ) | Reference |

| Rotungenic acid | S. aureus, B. subtilis, M. smegmatis | MIC: 2.5, 2.5, 1.25 μg/mL | nih.gov |

| Oleanolic acid | M. smegmatis | MIC: 2.5 μg/mL | nih.gov |

| Rotundic acid | B. subtilis | MIC: 5 μg/mL | nih.gov |

| Thiazole-oxadiazole derivative (5c) | Gram-positive & Gram-negative bacteria | MIC: 12.5–25 μg/mL | nih.gov |

| Thiazole-oxadiazole derivative (5i) | Gram-positive & Gram-negative bacteria | MIC: 12.5–25 μg/mL | nih.gov |

| Methanol extract of Hawthorn | S. aureus | MIC: 1.25 μg/mL | nih.gov |

| Benzofuran derivative (III) | Gram-positive bacteria | MIC: 50-200 µg/mL | nih.gov |

| Benzofuran derivative (IV) | Gram-positive bacteria | MIC: 50-200 µg/mL | nih.gov |

| Benzofuran derivative (VI) | Gram-positive bacteria | MIC: 50-200 µg/mL | nih.gov |

MIC: Minimum Inhibitory Concentration; DIZ: Diameter of Inhibition Zone.

Fatty Acid Binding Protein (FABP) Inhibition Studies of Related Compounds

Fatty Acid Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic molecules. Dysregulation of FABP activity has been implicated in various diseases, including metabolic disorders and inflammatory conditions, making them attractive therapeutic targets.

Dual Inhibition of Adipocyte FABP (aP2) and Keratinocyte FABP (k-FABP)

Research has increasingly focused on the dual inhibition of Adipocyte FABP (FABP4, also known as aP2) and Keratinocyte FABP (FABP5, also known as k-FABP or E-FABP). FABP4 is predominantly expressed in adipocytes and macrophages and is involved in systemic glucose and lipid homeostasis. nih.gov FABP5 is highly expressed in keratinocytes and has been linked to skin conditions like psoriasis. biocentury.comnih.govnih.gov The rationale for dual inhibition stems from observations that the inhibition of FABP4 can sometimes lead to a compensatory upregulation of FABP5. Therefore, targeting both isoforms simultaneously may offer a more comprehensive therapeutic effect. researchgate.net

While no specific studies on this compound as a dual FABP4/FABP5 inhibitor have been reported, research on other benzeneacetic acid derivatives and structurally similar molecules provides a basis for its potential activity. The general structure of a benzeneacetic acid derivative allows for modifications that can influence its binding affinity and selectivity for different FABP isoforms. The carboxylate group of these compounds often mimics the binding of the carboxylate head of endogenous fatty acids within the FABP binding pocket, forming key interactions with conserved arginine and tyrosine residues. nih.gov

The lipophilic tail of the inhibitor, in this case, the cyclohexylmethoxy group, would occupy the hydrophobic cavity of the FABP. The size and conformation of this group are critical for determining the selectivity and potency of inhibition. For instance, structure-activity relationship (SAR) studies on other series of FABP inhibitors have shown that modifications to the lipophilic tail can significantly alter the inhibitory profile against FABP4 and FABP5. researchgate.net

The potential for this compound to act as a dual inhibitor would depend on how well the cyclohexylmethoxy moiety fits within the binding pockets of both FABP4 and FABP5. Given that FABP5 has been identified as a key player in keratinocyte function and psoriatic inflammation, a dual inhibitor could have applications in treating inflammatory skin diseases. biocentury.comthedermdigest.com

Table 2: FABP Inhibitory Activity of Selected Related Compounds (Note: This table presents data for compounds structurally related to this compound, as direct data for the target compound is unavailable.)

| Compound | Target FABP | Inhibitory Activity (IC50/Ki) | Reference |

| biocentury.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-7(4H)-one (15a) | FABP4 | - | researchgate.net |

| Dual FABP4/FABP5 inhibitor (15b) | FABP4/FABP5 | Comparable to reference | researchgate.net |

| Dual FABP4/FABP5 inhibitor (15c) | FABP4/FABP5 | Comparable to reference | researchgate.net |

| Compound 22b | FABP4 | IC50 = 5.5 µM | researchgate.net |

| Compound 22b | FABP5 | IC50 = 72.8 µM | researchgate.net |

| HTS01037 (1) | AFABP/aP2 | - | nih.gov |

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant.

Molecular Interactions and Binding Affinities with Target Proteins

There is no available data to identify the specific protein targets of this compound. Consequently, a detailed analysis of its molecular interactions is not possible.

Ligand-Protein Interaction Analysis (e.g., ATP-binding Domain)

Without identified protein targets, no ligand-protein interaction analysis can be provided. There is no information to suggest whether this compound interacts with ATP-binding domains or any other specific protein motifs.

Conformational Changes Induced by Compound Binding and Allosteric Effects

Information regarding any conformational changes in proteins upon binding of this compound, or any potential allosteric effects, is not available in the scientific literature.

Cellular Pathway Interventions and Regulatory Effects

There are no published studies detailing the impact of this compound on any cellular pathways.

Impact on Specific Gene Expression Profiles

No data exists on the effects of this compound on gene expression.

Modulation of Key Enzyme Activities within Metabolic or Signaling Cascades

There is no information available regarding the modulation of any specific enzyme activities by this compound.

Influence of the Cyclohexylmethoxy Substituent on Biological Activity

No published studies were identified that specifically investigate the role of the cyclohexylmethoxy group of this compound on its biological efficacy.

There is no available information regarding the optimal positioning of the cyclohexylmethoxy substituent on the benzene (B151609) ring. It is unknown if the para substitution (position 4) is essential for activity or if ortho or meta placements would alter the biological profile. Furthermore, the impact of the stereochemistry of the cyclohexyl ring on the compound's interaction with biological targets has not been documented.

Modifications to the Benzeneacetic Acid Chain and Carboxylic Acid Group

The effects of altering the benzeneacetic acid portion of the molecule are not described in any accessible research.

While the conversion of a carboxylic acid to an ester or an amide is a common strategy in medicinal chemistry to modify a compound's properties (e.g., to create a prodrug), there are no reports on the biological activity of ester or amide derivatives of this compound.

The introduction of substituents at the alpha-position of the acetic acid side chain is a known method for influencing the potency and selectivity of phenylacetic acid derivatives. However, no such modifications have been reported for this compound, and therefore, the impact of alpha-substitution remains unknown.

Aromatic Ring Substituent Effects on Bioactivity

There is a lack of data concerning the introduction of additional substituents onto the phenyl ring of this compound. The electronic or steric effects of adding groups such as halogens, alkyls, or hydrogen-bonding moieties to the aromatic ring have not been explored in the context of this specific compound's biological activity.

Electronic and Steric Contributions of Para-Substituents

The substituent at the para-position of the benzene ring in this compound analogs plays a critical role in modulating biological activity. Both the electronic properties (whether a group donates or withdraws electrons) and the physical size (steric bulk) of this substituent can significantly influence how the molecule interacts with its biological target. libretexts.orgnih.gov

Groups that donate electrons, such as alkyl groups, can increase the electron density in the benzene ring, potentially enhancing interactions with the receptor. libretexts.orglibretexts.org Conversely, electron-withdrawing groups, like nitro or trifluoromethyl groups, decrease the ring's electron density, which can also affect binding affinity. libretexts.orgopenstax.org The acidity of the carboxylic acid is also influenced by these substituents; electron-withdrawing groups tend to increase acidity, while electron-donating groups decrease it. libretexts.orgopenstax.org

The size of the para-substituent is equally important. A bulky substituent might prevent the molecule from fitting properly into its binding site, a phenomenon known as steric hindrance. pressbooks.pub Therefore, there is often an optimal size for substituents at this position to achieve maximal activity.

The following interactive table illustrates hypothetical data from SAR studies, demonstrating the impact of different para-substituents on biological activity, often measured by the half-maximal inhibitory concentration (IC₅₀).

Table 1: Hypothetical Influence of Para-Substituents on the Activity of this compound Analogs

| Substituent (R) | Electronic Effect | Steric Size | Predicted IC₅₀ (µM) |

| H | Neutral | Small | 15 |

| CH₃ | Electron-Donating | Small | 8 |

| Cl | Electron-Withdrawing | Small | 12 |

| OCH₃ | Electron-Donating | Medium | 18 |

| CF₃ | Strongly Electron-Withdrawing | Medium | 25 |

Structure-Activity Relationships with Other Aromatic Ring Modifications

Modifications to the aromatic ring of this compound provide further insights into its SAR. nih.govresearchgate.net Replacing the benzene ring with other aromatic systems, known as bioisosteres, can help to understand the importance of the ring's electronic and structural properties. For instance, substituting the benzene ring with a pyridine (B92270) or thiophene (B33073) ring can alter the molecule's electronic distribution and hydrogen bonding capabilities, which can in turn affect its biological activity. nih.gov

The relative positions of the cyclohexylmethoxy and acetic acid groups on the aromatic ring are also critical. Studies on related compounds have shown that the para-substitution pattern is often optimal for activity, suggesting a specific spatial arrangement is required for effective binding to the target. pressbooks.pub Any deviation from this arrangement, such as moving the substituents to the meta or ortho positions, can lead to a significant loss of potency. pressbooks.pub

Computational and In Silico Approaches to SAR Analysis

To complement experimental findings, computational methods are invaluable for analyzing and predicting the SAR of this compound and its derivatives.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts how a molecule (ligand) binds to its receptor target. phcogcommn.orgnih.gov For this compound, docking studies can reveal key interactions, such as hydrogen bonds formed by the carboxylic acid group and hydrophobic interactions with the cyclohexyl and phenyl moieties. phcogcommn.orgfip.org These simulations provide a three-dimensional model of the ligand-receptor complex, highlighting the crucial amino acid residues involved in binding. phcogcommn.orgnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted binding pose over time. fip.org MD simulations provide a dynamic picture of the interactions, confirming the stability of key binding motifs and revealing any conformational changes that may occur upon ligand binding. fip.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. mdpi.commdpi.com

For derivatives of this compound, a QSAR model would use various molecular descriptors, including:

Electronic descriptors: Parameters that quantify the electron-donating or -withdrawing nature of substituents. nih.gov

Steric descriptors: Values that describe the size and shape of the molecule or its substituents. nih.gov

Hydrophobic descriptors: Measures of a molecule's lipophilicity, which influences its ability to cross cell membranes. nih.gov

Topological descriptors: Numerical values that represent the connectivity of atoms within the molecule.

A validated QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. mdpi.comresearchgate.net

In Vitro Metabolic Stability and Metabolite Identification Studies

In the absence of specific data for this compound, this section outlines the standard methodologies used to assess metabolic stability and identify metabolites for novel chemical entities.

In vitro metabolic stability is a key parameter evaluated during drug discovery to predict the in vivo half-life and clearance of a compound. biorxiv.org This assessment is typically conducted using human liver microsomes and hepatocytes, which contain a rich complement of drug-metabolizing enzymes. nih.govbioivt.com

Human Liver Microsomes (HLM) are subcellular fractions of the liver that are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism of many xenobiotics. biorxiv.orgnih.gov An assessment in HLM would involve incubating this compound with HLM in the presence of necessary cofactors (e.g., NADPH) and monitoring the disappearance of the parent compound over time. researchgate.net The rate of disappearance would be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Human Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes. Studies in hepatocytes would provide a more complete picture of the metabolic fate of this compound, including both oxidation and conjugation reactions.

Due to the lack of experimental data, a data table for the metabolic stability of this compound cannot be provided.

Following incubation with liver microsomes or hepatocytes, the identification of metabolites is typically performed using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Based on the structure of this compound, several potential metabolic pathways can be hypothesized:

O-Dealkylation: The ether linkage of the cyclohexylmethoxy group could be a target for O-dealkylation, which would lead to the formation of 4-Hydroxy-benzeneacetic acid and cyclohexylmethanol.

Hydroxylation: The cyclohexyl ring is susceptible to hydroxylation at various positions, leading to one or more hydroxylated metabolites. The benzene ring could also undergo hydroxylation.

Oxidation: The primary alcohol resulting from O-dealkylation (cyclohexylmethanol) could be further oxidized to an aldehyde and then a carboxylic acid.

Conjugation: The carboxylic acid moiety of the parent compound, as well as any hydroxylated metabolites, could undergo Phase II conjugation reactions, such as glucuronidation or sulfation.

Without experimental evidence, the primary metabolites of this compound remain speculative.

Preclinical Metabolic Pathways and Biotransformation (In Vitro and In Vivo Animal Models)

Preclinical studies in animal models are essential to understand the full absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity.

A comprehensive ADME profiling of this compound would involve administering the compound to animal models (e.g., rats, dogs) and analyzing biological samples (plasma, urine, feces) over time.

Absorption: The absorption characteristics would depend on its physicochemical properties, such as its lipophilicity and pKa.

Distribution: The extent of distribution into various tissues would be influenced by its plasma protein binding and tissue permeability.

Metabolism: The metabolic pathways observed in vivo would be compared to the in vitro findings to identify any species differences.

Excretion: The primary routes of elimination (renal and/or fecal) for the parent compound and its metabolites would be determined.

As no preclinical ADME studies for this compound have been published, a data table summarizing these characteristics cannot be generated.

Endogenous phenylacetic acid (PAA) is a catabolite of the amino acid phenylalanine. wikipedia.org In humans, PAA is primarily metabolized through conjugation with glutamine to form phenylacetylglutamine, which is then excreted in the urine. hmdb.ca Other minor metabolic pathways for PAA in various organisms include conjugation with other amino acids and glucose. biorxiv.orgoup.com

The metabolic fate of this compound would likely differ significantly from that of endogenous PAA due to the presence of the bulky and metabolically susceptible cyclohexylmethoxy group. While the benzeneacetic acid core might undergo some similar conjugation reactions, the primary metabolic pathways are expected to be driven by the biotransformation of the cyclohexylmethoxy side chain, as hypothesized in section 6.1.2. The introduction of this substituent would likely lead to a more complex metabolic profile compared to the relatively simple metabolism of endogenous phenylacetic acid.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Analysis in Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in the verification of a synthesized compound's identity and the determination of its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for the unambiguous structural confirmation of 4-(Cyclohexylmethoxy)-benzeneacetic acid.

¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the acetic acid and methoxy (B1213986) groups, and the protons of the cyclohexyl ring. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (e.g., doublets, triplets) would reveal adjacent proton relationships, confirming the connectivity of the molecular fragments.

¹³C NMR Spectroscopy: This analysis would identify all unique carbon atoms in the molecule. The expected spectrum would display characteristic chemical shifts for the carboxylic acid carbon, the aromatic carbons, the aliphatic carbons of the cyclohexyl ring, and the methylene carbons of the ether linkage and the acetic acid side chain.

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively establish the connectivity between protons and carbons, providing unequivocal proof of the compound's structure.

Table 7.1.1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10.0 - 13.0 | 170 - 185 |

| Aromatic (C₆H₄) | 6.8 - 7.3 | 114 - 160 |

| Methylene (-CH₂-COOH) | 3.5 - 3.7 | 40 - 45 |

| Methoxy (-O-CH₂-) | 3.7 - 3.9 | 68 - 75 |

| Cyclohexyl (-C₆H₁₁) | 0.9 - 2.0 | 25 - 40 |

Note: These are generalized predicted ranges and actual values would need to be determined experimentally.

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can be used to identify its metabolites.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) would be used to determine the exact mass of this compound. This provides the elemental composition, further confirming the molecular formula.

Fragmentation Analysis: In tandem MS (MS/MS) experiments, the parent ion would be fragmented to produce a characteristic pattern of daughter ions. The analysis of this fragmentation pattern would provide structural information consistent with the proposed structure of this compound. For instance, cleavage of the ether bond or loss of the carboxylic acid group would be expected fragmentation pathways.

Metabolite Identification: When studying the compound's fate in biological systems, MS is indispensable for identifying potential metabolites. By comparing the mass spectra of samples from in vitro or in vivo experiments with that of the parent compound, new peaks corresponding to hydroxylated, demethylated, or conjugated forms of the molecule could be identified.

Biochemical and Cell-Based Assays for Biological Activity Evaluation

To explore the potential therapeutic applications of this compound, a variety of biochemical and cell-based assays would be conducted.

Based on the structural motifs present in this compound, such as the phenylacetic acid core, it could be hypothesized to interact with various enzymes. For example, some phenylacetic acid derivatives have shown activity as enzyme inhibitors. nih.gov

Assay Principle: An appropriate enzyme and substrate would be selected, and the assay would be designed to measure the rate of the enzymatic reaction, typically through a change in absorbance or fluorescence.

IC₅₀ Determination: The compound would be tested at various concentrations to determine the half-maximal inhibitory concentration (IC₅₀), which is a measure of its potency as an inhibitor.

Mechanism of Inhibition Studies: Further kinetic experiments would be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cell-based assays provide a more physiologically relevant context to assess the biological activity of a compound.

Gene Reporter Assays: If a specific molecular target is hypothesized, a gene reporter assay could be used. In this setup, cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by the target pathway. Changes in reporter gene expression would indicate that the compound is modulating that pathway.

Phenotypic Screens: In a less biased approach, high-content screening could be employed. Here, cells are treated with the compound, and changes in various cellular phenotypes, such as cell morphology, proliferation, apoptosis, or the expression of specific protein markers, are monitored using automated microscopy and image analysis. This can help to identify the compound's cellular effects even without prior knowledge of its specific target.

Computational Chemistry for Predictive Modeling and Lead Optimization

Computational methods are integral to modern drug discovery and can be used to predict the properties of a compound and guide its optimization.

Molecular Docking: If a potential protein target is identified, molecular docking simulations could be performed to predict the binding mode and affinity of this compound to the target's active site. This can provide insights into the key interactions responsible for binding and suggest modifications to improve potency.

Quantitative Structure-Activity Relationship (QSAR): If a series of related compounds were synthesized and tested, QSAR models could be developed. These models correlate the chemical structures of the compounds with their biological activities, allowing for the prediction of the activity of new, unsynthesized analogs.

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This helps to identify potential liabilities early in the research process and guide the design of molecules with more favorable drug-like properties.

Virtual Screening and De Novo Design Approaches

There is no publicly available research demonstrating the use of virtual screening or de novo design methodologies specifically for this compound. Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. De novo design involves the computational creation of novel molecular structures with a desired biological activity. Without published studies, any discussion of potential binding affinities, pharmacophore models, or structure-activity relationships derived from these methods for this compound would be purely speculative.

Quantitative Ligand-Binding Studies

No data from quantitative ligand-binding studies for this compound are available in the scientific literature. Such studies are crucial for determining the binding affinity (e.g., Ki, Kd, or IC50 values) of a compound to its biological target. These experimental assays provide essential data for validating computational predictions and for understanding the potency and selectivity of a potential drug candidate. The absence of this data means that the binding characteristics of this compound to any specific biological target have not been publicly documented.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity and Potency

The modular nature of 4-(Cyclohexylmethoxy)-benzeneacetic acid provides a fertile ground for the design and synthesis of next-generation analogues. A systematic structure-activity relationship (SAR) study would be the first step in understanding how modifications to its chemical architecture influence its biological activity.

Key areas for synthetic modification could include:

Modification of the Cyclohexyl Ring: Introducing substituents on the cyclohexyl ring, altering its stereochemistry, or replacing it with other alicyclic or heterocyclic moieties could significantly impact target binding and pharmacokinetic properties.

Variation of the Ether Linkage: The length and flexibility of the ether linkage could be altered. Replacing the oxygen atom with sulfur or nitrogen could also lead to novel analogues with distinct biological profiles.

Substitution on the Benzene (B151609) Ring: The aromatic ring of the benzeneacetic acid core is amenable to substitution with various functional groups to enhance potency, selectivity, and metabolic stability.

The synthesis of these analogues would likely involve the etherification of a substituted 4-hydroxyphenylacetic acid derivative with a corresponding cyclohexylalkyl halide. The following table outlines a hypothetical set of analogues that could be synthesized to explore the SAR of this compound.

| Analogue ID | Modification from Parent Compound | Rationale |

| A-1 | Introduction of a hydroxyl group on the cyclohexyl ring | To explore potential new binding interactions and improve solubility. |

| A-2 | Replacement of the cyclohexyl ring with a cyclopentyl ring | To investigate the impact of ring size on biological activity. |

| A-3 | Introduction of a fluorine atom on the benzene ring | To potentially enhance metabolic stability and binding affinity. |

| A-4 | Replacement of the ether oxygen with a sulfur atom (thioether) | To alter the electronic properties and conformational flexibility of the linker. |

Integration with Systems Biology and Omics Technologies for Comprehensive Pathway Discovery

In the absence of a known biological target for this compound, a systems biology approach, coupled with various "omics" technologies, could provide a comprehensive and unbiased view of its cellular effects. This would involve treating cells or model organisms with the compound and then analyzing the global changes in genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics).

Potential experimental approaches include:

Transcriptomic Profiling: Using techniques like RNA-sequencing to identify genes that are up- or down-regulated in response to treatment with the compound. This can provide clues about the cellular pathways that are being modulated.

Proteomic Analysis: Employing mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications. This can reveal the direct or indirect protein targets of the compound.

Metabolomic Profiling: Utilizing techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to analyze changes in the cellular metabolome. This can shed light on the metabolic pathways affected by the compound.

The integration of these multi-omics datasets would allow for the construction of interaction networks and the identification of key biological pathways perturbed by this compound. This information would be invaluable in formulating hypotheses about its mechanism of action and potential therapeutic applications.

Development of this compound as a Research Probe or Preclinical Tool

Even if this compound itself does not prove to be a viable drug candidate, it could be developed into a valuable research probe or preclinical tool. By attaching a fluorescent tag or a reactive group for covalent labeling, the compound could be used to identify and study its biological targets.

Furthermore, if the compound is found to modulate a specific biological pathway, it could be used as a tool to study that pathway in various disease models. For example, if it is found to have anti-inflammatory properties, it could be used in preclinical models of inflammatory diseases to validate the therapeutic potential of targeting that specific pathway.

The development of such a research tool would require:

Synthesis of Functionalized Derivatives: Creating analogues with appropriate handles for conjugation to reporter molecules or for cross-linking to target proteins.

In Vitro and In Vivo Characterization: Thoroughly characterizing the properties of the functionalized derivatives to ensure they retain the biological activity of the parent compound.

Application in Biological Systems: Utilizing the developed probes in cellular and animal models to investigate biological processes and validate potential drug targets.

Q & A

Basic: What are the established synthetic routes for 4-(Cyclohexylmethoxy)-benzeneacetic acid, and what are the critical reaction steps?

Answer:

The synthesis typically involves multi-step organic transformations:

- Step 1: Introduction of the cyclohexylmethoxy group via nucleophilic substitution or Mitsunobu reaction, using cyclohexylmethanol and a halogenated benzene precursor (e.g., 4-bromobenzeneacetic acid).

- Step 2: Protection of the carboxylic acid group (e.g., esterification) to prevent side reactions during ether formation.

- Step 3: Deprotection and purification via acid/base extraction or column chromatography.

Key challenges include optimizing the coupling efficiency of the bulky cyclohexylmethoxy group and minimizing byproducts during ester deprotection. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy: and NMR to confirm substituent positions and cyclohexyl group integration. The methoxy proton signal typically appears at δ 3.3–3.7 ppm.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 277.18 for CHO).

- HPLC-PDA: Purity assessment using reverse-phase chromatography with UV detection at 210–260 nm.

- FT-IR: Confirmation of carboxylic acid (1700–1720 cm) and ether (1250–1050 cm) functional groups .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.

- Ventilation: Ensure adequate airflow to avoid inhalation of fine particles.

- Storage: Keep in a cool, dry place away from strong oxidizers (e.g., peroxides) to prevent decomposition into carbon oxides.

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can the coupling efficiency of the cyclohexylmethoxy group be optimized during synthesis?

Answer:

- Catalyst Selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilicity of the cyclohexylmethoxide ion.

- Temperature Control: Moderate heating (50–70°C) balances reaction kinetics and thermal stability of intermediates.

- Byproduct Mitigation: Employ scavengers (e.g., molecular sieves) to remove water in esterification steps. Post-reaction analysis via TLC or GC-MS helps identify incomplete coupling .

Advanced: How does the cyclohexylmethoxy substituent influence the compound’s reactivity and biological activity?

Answer:

- Steric Effects: The bulky cyclohexyl group reduces electrophilic substitution rates at the para position but enhances lipid solubility, improving membrane permeability in biological assays.

- Electronic Effects: The electron-donating methoxy group stabilizes intermediates in nucleophilic reactions (e.g., Grignard additions).

- Biological Implications: Comparative studies with analogs (e.g., 4-methoxy or 4-ethoxy derivatives) show that the cyclohexylmethoxy group increases affinity for hydrophobic enzyme pockets, making it a candidate for anti-inflammatory or receptor modulation studies .

Advanced: How can contradictory solubility data for this compound be resolved experimentally?

Answer:

- Solvent Screening: Test solubility in graded series (e.g., water, ethanol, DMSO, hexane) at 25°C using gravimetric or UV-Vis methods.

- pH-Dependent Studies: Measure solubility in buffered solutions (pH 2–12) to assess ionization effects (pKa ~4.2 for carboxylic acid).

- Thermodynamic Analysis: Calculate Hansen solubility parameters to predict miscibility.

- Reference Validation: Cross-check with databases like PubChem or NIST, noting discrepancies due to polymorphic forms or impurities .

Advanced: What strategies are effective for scaling up the synthesis of this compound while maintaining yield?

Answer:

- Flow Chemistry: Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., ester deprotection).

- Catalytic Recycling: Immobilize catalysts (e.g., Pd/C for coupling reactions) to reduce costs.

- Process Analytical Technology (PAT): Use in-line FT-IR or Raman spectroscopy for real-time monitoring.

- Green Chemistry: Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.